(Z)-2-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S2/c18-13(19)8-17-14(20)12(22-15(17)21)7-9-3-4-11-10(6-9)2-1-5-16-11/h1-7H,8H2,(H,18,19)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCDUZXOBPAIBF-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound (Z)-2-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid is the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform . This enzyme plays a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Mode of Action
It is believed that the compound interacts with its target enzyme, leading to changes in the enzyme’s activity. This interaction could potentially alter the function of the enzyme, thereby affecting the cellular processes it is involved in.
Biochemical Pathways
Given the role of its target enzyme in various cellular processes, it is likely that the compound affects multiple pathways. The downstream effects of these changes could include alterations in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown.
Biological Activity
(Z)-2-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
1. Aldose Reductase Inhibition
One of the primary biological activities of this compound is its role as an aldose reductase inhibitor. Aldose reductase is an enzyme implicated in diabetic complications, particularly in the conversion of glucose to sorbitol, which can lead to osmotic and oxidative stress in tissues.
Research indicates that derivatives of thiazolidinones, including this compound, exhibit potent inhibitory effects on aldose reductase with submicromolar IC50 values. For instance, a related compound demonstrated over five times the potency of epalrestat, a clinically used aldose reductase inhibitor .
2. Anticancer Activity
The compound has also shown significant anticancer properties. Studies have evaluated its cytotoxic effects against various cancer cell lines, including:
- HepG2 (liver cancer)
- A549 (lung cancer)
- HL-60 (acute leukemia)
In one study, derivatives exhibited IC50 values ranging from 2.66 μM to 7 μM against these cell lines, indicating promising potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is highly dependent on their structural modifications. The presence of specific substituents at key positions can enhance their efficacy and selectivity. For example:
- Modifications at the C-5 position significantly influence the anticancer activity.
- The introduction of bulky groups at certain positions has been associated with improved bioactivity and reduced toxicity towards normal cells .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Aldose Reductase Inhibition | ALR2 | <0.1 | |
| Cytotoxicity | HepG2 | 6.42 | |
| Cytotoxicity | A549 | 7.00 | |
| Cytotoxicity | HL-60 | 5.31 |
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding interactions between this compound and aldose reductase. Key residues involved in binding include His110, Trp111, Tyr48, and Leu300, which contribute to the high-affinity interactions observed .
Scientific Research Applications
Aldose Reductase Inhibition
One of the prominent applications of this compound is its role as an aldose reductase inhibitor. Aldose reductase is an enzyme implicated in diabetic complications, and compounds that inhibit its activity can potentially mitigate these effects. Research indicates that derivatives of thioxothiazolidin-3-ylacetic acids exhibit significant inhibitory effects on aldose reductase, with some compounds showing potency greater than the clinically used inhibitor epalrestat. For instance, (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid demonstrated an IC50 value significantly lower than that of epalrestat, indicating a promising avenue for diabetes-related therapies .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have shown that quinoline derivatives possess cytotoxic effects against various cancer cell lines. The incorporation of the thioxothiazolidin moiety enhances the biological activity of these compounds. For example, certain derivatives have been found to exhibit selective cytotoxicity against HepG2 liver cancer cells while maintaining low toxicity towards normal cells . This selectivity is crucial for developing effective cancer treatments with minimal side effects.
Antimicrobial Properties
Research into the antimicrobial properties of thioxothiazolidin derivatives has revealed their potential as antifungal agents. Compounds structurally related to (Z)-2-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid have shown promising antifungal activity in vitro, suggesting that modifications to the thioxothiazolidin structure could yield effective antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is pivotal in drug design. The SAR studies on this compound have identified key structural features that influence its pharmacological properties:
| Structural Feature | Impact on Activity |
|---|---|
| Substituents on quinoline ring | Enhance binding affinity to target enzymes |
| Position of thioxothiazolidin | Affects selectivity and potency as inhibitors |
| Presence of functional groups | Modulates cytotoxicity and bioavailability |
These insights are critical for the rational design of new derivatives with improved efficacy and safety profiles.
Case Study 1: Inhibition of Aldose Reductase
In a study evaluating various thioxothiazolidin derivatives, this compound was identified as a potent inhibitor of aldose reductase. Molecular docking studies provided insights into its binding interactions with the active site residues, highlighting His110 and Trp111 as key contributors to its high affinity .
Case Study 2: Anticancer Activity Against HepG2 Cells
A series of synthesized quinoline derivatives were tested against HepG2 cells to assess their cytotoxic effects. The results indicated that modifications to the thioxothiazolidin ring significantly enhanced anticancer activity, with some compounds achieving IC50 values in the low micromolar range, demonstrating their potential for further development as anticancer agents .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of rhodanine derivatives are highly dependent on the substituent at the 5-position. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Quinoline’s aromaticity may increase melting points compared to aliphatic substituents.
- Synthetic Yields: Knoevenagel condensation yields range from 65% () to 76% (), influenced by substituent reactivity and steric effects .
Key Research Findings
- Substituent-Driven Activity: Electron-withdrawing groups (e.g., pyrazine in ) enhance antifungal activity, while bulky aromatic groups (e.g., benzimidazole in ) favor enzyme inhibition . Thiophene and furan substituents () improve solubility and bioavailability compared to quinoline .
- Thermal and Metabolic Stability: Quinoline’s planar structure may improve thermal stability but could reduce metabolic clearance rates compared to smaller heterocycles .
Q & A
Q. What synthetic strategies are optimal for preparing (Z)-2-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid?
The compound is typically synthesized via Knoevenagel condensation between a thiazolidinone core (e.g., (4-oxo-2-thioxothiazolidin-3-yl)acetic acid) and quinoline-6-carbaldehyde. Key steps include refluxing in glacial acetic acid with sodium acetate as a catalyst, followed by recrystallization from methanol to achieve ≥95% purity. Reaction progress is monitored via TLC, and yields range from 65% to 94% depending on substituents and conditions .
Q. How can researchers confirm the stereochemistry and purity of the synthesized compound?
1H/13C NMR spectroscopy is critical for confirming the Z-isomer configuration, as the 5-methylidene proton appears as a singlet at δ 7.74–7.86 ppm. Elemental analysis (C, H, N) and HRMS validate purity, while melting point consistency (e.g., 263–265°C for analogs) ensures crystallinity. IR spectroscopy confirms functional groups like C=O (1723 cm⁻¹) and C=S (1194 cm⁻¹) .
Q. What in vitro assays are suitable for initial pharmacological screening?
Use broth microdilution (Resazurin Reduction Assay) for antimicrobial activity against Gram-positive/-negative bacteria and fungi (e.g., S. aureus, C. albicans). For enzyme inhibition (e.g., PTP1B or AKR1B1), employ fluorometric or colorimetric assays with IC₅₀ calculations. Cytotoxicity is assessed via MTT assays on fibroblast cell lines (e.g., NIH/3T3) to determine selectivity indexes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize dual-target inhibition (e.g., PTP1B and AKR1B1)?
Modify the linker chain length (acetic vs. propanoic acid) and arylidene substituents (e.g., quinolin-6-yl vs. phenoxyalkoxy groups). For example, extending the linker improves interactions with PTP1B’s catalytic pocket, while bulkier arylidenes enhance AKR1B1 binding. Computational docking (e.g., AutoDock Vina) identifies key residues like Phe182 (PTP1B) and Trp219 (AKR1B1) for hydrogen bonding .
Q. How to resolve contradictions in reported antimicrobial efficacy across studies?
Discrepancies may arise from strain-specific resistance (e.g., multidrug-resistant clinical isolates) or assay variations . Standardize protocols using CLSI guidelines and include reference drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi). Re-evaluate MICs under consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and pH conditions .
Q. What computational methods predict off-target effects or metabolic stability?
Molecular dynamics simulations (e.g., GROMACS) assess binding stability to non-target kinases or cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) evaluate logP (optimal: 2–3), aqueous solubility, and CYP3A4 inhibition risk. Metabolite identification via LC-MS/MS reveals potential thiophene ring oxidation or thiazolidinone hydrolysis .
Q. How does the compound’s Z-configuration influence its biological activity?
The Z-isomer ensures proper spatial alignment of the quinoline and thioxothiazolidinone moieties for target engagement. For example, in antitrypanosomal studies, the Z-configuration enhances hydrogen bonding with Trypanosoma brucei’s folate pathway enzymes, yielding IC₅₀ values <10 µM. E-isomers show reduced activity due to steric clashes .
Q. What strategies improve bioavailability without compromising potency?
Prodrug design (e.g., esterification of the carboxylic acid) enhances intestinal absorption. Nanoparticle encapsulation (PLGA or liposomes) increases plasma half-life. For CNS targets, logD optimization (target: 1–2) balances blood-brain barrier permeability and solubility .
Methodological Tables
Table 1: Key Synthetic Parameters for Thiazolidinone Derivatives
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Glacial acetic acid | Enhances condensation kinetics |
| Catalyst | Sodium acetate (3 eq.) | Neutralizes HCl, drives reaction |
| Reaction Time | 3–4 hours (reflux) | Prevents byproduct formation |
| Purification | Methanol recrystallization | ≥95% purity, removes salts |
| Reference |
Table 2: Comparative Bioactivity of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
